tert-Butyl 4-(5-(((tert-butoxycarbonyl)amino)methyl)pyridin-2-yl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(5-(((tert-butoxycarbonyl)amino)methyl)pyridin-2-yl)piperazine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(5-(((tert-butoxycarbonyl)amino)methyl)pyridin-2-yl)piperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 4-(6-nitropyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester with palladium on carbon (Pd/C) in ethanol under a hydrogen atmosphere. This reaction results in the formation of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, which is then further reacted to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(5-(((tert-butoxycarbonyl)amino)methyl)pyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents like hydrogen in the presence of catalysts.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
tert-Butyl 4-(5-(((tert-butoxycarbonyl)amino)methyl)pyridin-2-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(5-(((tert-butoxycarbonyl)amino)methyl)pyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: A closely related compound with similar structural features.
tert-Butyl carbamate: Another compound with a tert-butyl group, used in various chemical syntheses.
Uniqueness
tert-Butyl 4-(5-(((tert-butoxycarbonyl)amino)methyl)pyridin-2-yl)piperazine-1-carboxylate is unique due to its combination of tert-butyl, piperazine, and pyridine groups
Properties
Molecular Formula |
C20H32N4O4 |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
tert-butyl 4-[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H32N4O4/c1-19(2,3)27-17(25)22-14-15-7-8-16(21-13-15)23-9-11-24(12-10-23)18(26)28-20(4,5)6/h7-8,13H,9-12,14H2,1-6H3,(H,22,25) |
InChI Key |
LUQYTKBEXIXWCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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